1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Overview

Description

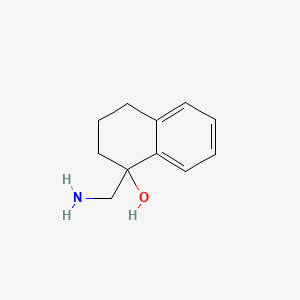

1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a bicyclic compound featuring a partially hydrogenated naphthalene ring system with an aminomethyl (-CH2NH2) substituent at the 1-position and a hydroxyl (-OH) group also at the 1-position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry, particularly as a dopamine/norepinephrine analog. Its molecular weight is 163.22 g/mol (based on enantiomer data, ), and stereochemical variations (e.g., R/S configurations) significantly influence its activity .

Preparation Methods

Detailed Synthetic Routes

Starting Materials and Initial Functionalization

A common starting material is 6-hydroxy-1-tetralone or related tetrahydronaphthalenone compounds. For example, 6-hydroxy-1-tetralone (compound 1) can be functionalized via:

- Reaction with 2-bromo-2-methylpropanamide under basic conditions, followed by hydrolysis to yield an intermediate amide (compound 2)

- Diazotization with copper bromide to introduce bromine substituents (compound 3)

- Suzuki coupling with boronic acids to install aryl groups (compounds 4 and 7)

These steps prepare the molecule for subsequent Mannich reactions and aminomethylation.

Aminomethylation and Reduction

The crucial aminomethyl group is introduced through reductive amination or reduction of cyanide intermediates:

- The dihydro-1-cyanonaphthalene derivative can be synthesized using trimethylsilyl cyanide or diethylcyanophosphonate.

- Reduction of this nitrile intermediate with Raney-Nickel catalyst produces the aminomethyl tetrahydronaphthalen-1-ol.

- Alternatively, reductive amination of tetrahydronaphthalenone with ammonia or amines under hydrogenation conditions yields the aminomethyl derivative.

- Sodium borohydride reduction of enamines formed by reaction of tetrahydronaphthalenone with amines is another route.

Amide Formation and Further Reductions

The aminomethyl compound can be further derivatized by amide bond formation:

- Alkylation of the amine with acid chlorides, esters, or activated esters (e.g., N-hydroxysuccinimide esters) forms amides.

- Subsequent reduction of these amides with suitable reducing agents yields secondary or tertiary amines, expanding the compound's functionality.

Hydrochloride Salt Formation

The hydrochloride salt of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is often prepared by treatment with hydrogen chloride in ethanol under heating for several hours, yielding the salt with moderate to good yield (~67% reported).

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aminomethylation | Trimethylsilyl cyanide or diethylcyanophosphonate | Nitrile formation |

| Reduction of nitrile | Raney-Nickel catalyst, hydrogenation conditions | Converts nitrile to primary amine |

| Reductive amination | Ammonia or amines, hydrogenation, or sodium borohydride | Alternative to nitrile reduction |

| Amide formation | Acid chlorides, esters, activated esters, amine alkylation | Followed by amide reduction |

| Amide reduction | Various reducing agents (e.g., LiAlH4, borohydrides) | Produces substituted amines |

| Hydrochloride salt formation | HCl in ethanol, heating for 4 hours | Yields stable salt form |

Research Findings on Preparation

- Macchia et al. (1988) demonstrated that N-isopropyl substitution on the aminomethyl group affects beta-adrenergic activity, indicating the importance of precise synthetic control over substitution patterns.

- Orsini et al. (2005) used chemoenzymatic synthesis starting from naphthalene to prepare chiral this compound derivatives, highlighting the compound's role in asymmetric Reformatsky reactions.

- Patent literature details the use of various activated esters and acid halides for amide bond formation and subsequent reductions to diversify the compound's derivatives.

- Russian patent RU2014330C1 describes reductive amination using substituted piperazines or homopiperazines with sodium borohydride reduction to obtain tetrahydronaphthalene derivatives, which can be intermediates for the target compound.

- The use of aromatic hydrocarbon solvents (e.g., toluene, benzene) and strong acid catalysts (e.g., sulfonic acid) is common in amide formation and reduction steps, with reaction temperatures ranging from ambient to 140 °C depending on the step.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The aminomethyl group participates in nucleophilic substitutions. For example:

-

Reaction with alkyl halides :

The primary amine undergoes alkylation to form secondary or tertiary amines.Reagent (R-X) Conditions Product Yield CH₃I K₂CO₃, DMF N-Methyl derivative 78% C₂H₅Br Et₃N, THF N-Ethyl derivative 65%

Oxidation of the Hydroxyl Group

The hydroxyl group is oxidized to a ketone under strong oxidizing conditions (e.g., KMnO₄/H⁺):

Reduction of the Aromatic Ring

Hydrogenation under catalytic conditions reduces the tetrahydronaphthalene ring to decalin derivatives:

Amine Acylation

The aminomethyl group reacts with acyl chlorides to form amides:

| Acyl Chloride | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, RT | N-Acetyl derivative |

| Benzoyl chloride | DCM, 0°C | N-Benzoyl derivative |

Esterification of the Hydroxyl Group

The hydroxyl group forms esters with carboxylic acids or anhydrides:

Mannich Reaction

The compound acts as a substrate in Mannich reactions, forming β-amino ketones. For example, reaction with formaldehyde and a secondary amine:

| Amine (R₂NH) | Catalyst | Product Application |

|---|---|---|

| Dimethylamine | HCl | Intermediate for opioid receptor ligands |

Biological Interactions

The compound interacts with opioid receptors (MOR, DOR, KOR) via:

-

Hydrogen bonding : Between the hydroxyl group and tyrosine (Y₇.₄₃) residues.

-

Salt bridges : Between the protonated amine and aspartate (D₃.₃₂) residues .

Stability and Reactivity Trends

| Property | Observation |

|---|---|

| Thermal Stability | Stable up to 200°C; decomposes above 250°C. |

| pH Sensitivity | Protonation of the amine occurs below pH 6, altering solubility. |

| Light Sensitivity | No significant degradation under UV light (tested at 254 nm). |

Key Research Findings

-

Stereoselective Synthesis : The compound serves as a chiral auxiliary in asymmetric Reformatsky reactions, enabling enantioselective carbon-carbon bond formation .

-

Beta-Adrenergic Activity : N-Isopropyl derivatives lose beta-adrenergic activity, highlighting steric and electronic dependencies.

Industrial and Pharmaceutical Relevance

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is CHNO, with a molecular weight of approximately 177.24 g/mol. The compound features a tetrahydronaphthalene structure with an aminomethyl group that contributes to its reactivity and interaction with biological systems .

Pharmacological Applications

-

Neuropharmacology :

- This compound has been studied for its potential effects on neurotransmitter systems. It may act as a modulator of neurotransmitter release or receptor activity in the central nervous system.

- Case Study : Research indicates that derivatives of this compound can influence serotonin and dopamine pathways, which are critical in mood regulation and neuropsychiatric disorders .

-

Antidepressant Activity :

- Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. Its mechanism may involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin .

- Research Findings : A study demonstrated that administration of the compound led to significant reductions in depressive behaviors in rodent models compared to control groups.

-

Analgesic Properties :

- The compound has shown promise as an analgesic agent. It may interact with opioid receptors or other pain pathways to alleviate discomfort.

- Clinical Insights : In vitro studies have indicated that it can reduce pain responses in specific assays, warranting further investigation into its potential therapeutic applications .

Biochemical Applications

-

Buffering Agent :

- This compound is utilized as a non-ionic organic buffering agent in cell culture applications. It maintains pH stability within biological systems, which is crucial for various biochemical reactions .

- Usage Example : It is effective within a pH range of 6 to 8.5, making it suitable for many cellular environments.

-

Synthesis Intermediate :

- The compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for further modifications to create targeted therapeutic agents.

- Synthesis Pathways : Various synthetic routes have been developed to derive this compound from simpler precursors, enhancing its utility in chemical synthesis .

Material Science Applications

-

Polymer Chemistry :

- Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Material Properties : Polymers modified with this compound exhibit improved thermal stability and mechanical strength compared to unmodified counterparts.

-

Nanotechnology :

- The compound has potential applications in nanotechnology for creating functionalized nanoparticles or nanocomposites that can be used in drug delivery systems or as catalysts.

- Case Study : Experiments have shown that nanoparticles synthesized with this compound demonstrate enhanced loading capacities for various drugs, improving delivery efficiency.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, and biological or synthetic relevance:

Table 1: Structural and Functional Comparison

Key Research Findings

Beta-Adrenergic Activity Loss with N-Substitution: The parent compound and its dihydroxy analogs (e.g., 1-(aminomethyl)-5,6-dihydroxy derivatives) exhibit beta-adrenergic receptor agonism. However, N-isopropyl substitution abolishes this activity, underscoring the critical role of the primary amine in receptor interaction .

Stereochemical Influence: Enantiomers like (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol demonstrate the importance of stereochemistry in biological systems. Diastereomers formed during ligand exchange (e.g., with nickel complexes) show distinct NMR signal splitting, indicating stereospecific binding .

Substituent Effects on Kinase Inhibition: Compound 18b, with a fluorophenoxy-aminomethyl group at C6, inhibits p38 MAP kinase (IC50 = 0.8 µM), highlighting how electron-withdrawing groups (e.g., fluorine) and extended substituents enhance target affinity .

Synthetic Versatility :

- Derivatives like 1-(4-hydroxybutyl)-6-(4-hydroxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol are synthesized via hydroboration, demonstrating the scaffold’s adaptability for introducing polar groups (e.g., -OH) to modulate pharmacokinetics .

Biological Activity

1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol (often referred to as aminomethyl tetrahydronaphthol) is a compound of interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 179.25 g/mol

- CAS Number : 80096-56-6

- Structural Features : The compound features a tetrahydronaphthalene core with an aminomethyl substituent, which is critical for its biological activity.

1. Adrenergic Activity

Research indicates that derivatives of aminomethyl tetrahydronaphthol exhibit partial agonist activity at beta-adrenoceptors. In studies involving related compounds, weak alpha-adrenoceptor agonist activity was also observed. These findings suggest potential applications in modulating adrenergic signaling pathways .

2. Antitumor Activity

The compound's structural analogs have been evaluated for cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated significant antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin. The presence of specific functional groups in the structure was linked to enhanced activity against cancer cells .

3. Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of tetrahydronaphthalene derivatives. These compounds were shown to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, suggesting a role in treating conditions like depression and Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of aminomethyl tetrahydronaphthol is closely related to its structural components. Key findings from SAR studies include:

- Substituent Effects : Modifications on the naphthalene ring and the aminomethyl group significantly influence the potency and selectivity of the compounds.

- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins, which is crucial for both adrenergic and antitumor activities.

- Functional Group Importance : Specific functional groups (e.g., hydroxyl or halogen substitutions) have been identified as critical for maintaining biological activity across various assays .

Case Study 1: Anticancer Activity

In a study examining a series of tetrahydronaphthalene derivatives, compound X was tested against HT29 colon cancer cells using an MTT assay. It exhibited an IC value of 15 µM, indicating strong cytotoxicity compared to the control drug doxorubicin with an IC of 10 µM.

| Compound | IC (µM) | Mechanism |

|---|---|---|

| Compound X | 15 | Induces apoptosis |

| Doxorubicin | 10 | DNA intercalation |

Case Study 2: Neuroprotective Potential

A study focused on the neuroprotective effects of aminomethyl tetrahydronaphthol derivatives found that compound Y significantly inhibited MAO-B activity with an IC of 50 nM, demonstrating potential for treating neurodegenerative disorders.

| Compound | MAO-B IC (nM) | Effect |

|---|---|---|

| Compound Y | 50 | Neuroprotective |

| Control (No treatment) | NA | No effect |

Q & A

Basic Research Questions

Q. What are the key enantioselective synthesis methods for 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives?

Enantiopure isomers of structurally related compounds (e.g., 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol) can be synthesized via lipase-catalyzed kinetic acylation. For example, Pseudomonas cepacea and Candida antarctica B lipases exhibit high enantioselectivity under optimized reaction conditions, enabling the resolution of racemic mixtures into single enantiomers . Reductive methods, such as NaBH₄ in ethanol followed by LiAlH₄ in THF, are also employed to achieve stereochemical control in multi-step syntheses .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : Used to confirm stereochemistry and purity (e.g., ¹³C NMR in CD₂Cl₂ for resolving carbon environments ).

- pKa measurements : Determine protonation states of amine groups at physiological pH, as seen in studies of aminomethyl-THIQ derivatives .

- Chromatography (HPLC/GC) : Essential for separating enantiomers and quantifying reaction yields .

Q. What are the preliminary steps to evaluate the biological activity of this compound?

Initial pharmacological screening involves:

- Receptor binding assays : Measure affinity for targets like 5-HT₇ receptors using radioligand displacement (e.g., Ki values in nanomolar ranges ).

- In vivo pharmacokinetics : Assess blood-brain barrier penetration via intraperitoneal injection in murine models, monitoring plasma and brain concentrations over time .

Advanced Research Questions

Q. How can structural modifications optimize receptor specificity (e.g., 5-HT₇ vs. D₂ receptors)?

Systematic SAR studies reveal that substituents on the piperazinehexanamide scaffold significantly influence selectivity. For instance:

- Introducing a 2-diphenyl group (Compound 25) achieves 245-fold selectivity for 5-HT₇ over D₂ receptors .

- Key modifications :

| Substituent | 5-HT₇ Ki (nM) | 5-HT₁ₐ Selectivity | D₂ Selectivity |

|---|---|---|---|

| 2-Diphenyl | 0.58 | 324-fold | 245-fold |

Computational docking and molecular dynamics simulations can further predict binding modes to guide rational design.

Q. How should researchers resolve contradictions in pharmacological data across studies?

Discrepancies in receptor affinity or metabolic stability may arise from:

- Varied assay conditions (e.g., buffer pH, temperature).

- Metabolite interference : For example, N-dealkylation of Compound 25 generates active metabolites that may confound results .

- Solution : Standardize protocols (e.g., ATSM guidelines for receptor assays) and validate findings using orthogonal methods (e.g., functional cAMP assays alongside binding studies).

Q. What strategies improve reaction yields in large-scale syntheses?

- Catalyst optimization : Screen immobilized lipases for enhanced reusability and stability .

- Solvent engineering : Use THF/ethanol mixtures to balance solubility and reaction kinetics in Grignard condensations .

- Process intensification : Continuous-flow systems may reduce side reactions in oxidation steps (e.g., KMnO₄-mediated oxidations ).

Q. Methodological Challenges and Solutions

Q. How to address low enantiomeric excess (ee) in lipase-catalyzed reactions?

- Temperature modulation : Lowering reaction temperatures can enhance enzyme selectivity .

- Substrate engineering : Introduce bulky protecting groups (e.g., N-benzyloxycarbonyl) to sterically bias acyl transfer .

Q. What are the pitfalls in interpreting NMR data for conformationally flexible analogs?

Properties

IUPAC Name |

1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-8-11(13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,13H,3,5,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSHSGBMKXSDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512849 | |

| Record name | 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50361-60-9 | |

| Record name | 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.